molecular formula C38H62O2 B132852 Retinol oleate CAS No. 631-88-9

Retinol oleate

Cat. No. B132852
CAS RN: 631-88-9
M. Wt: 550.9 g/mol
InChI Key: FXKDHZXYYBPLHI-TUTABMRPSA-N
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Description

Retinol Oleate: Comprehensive Analysis

Retinol oleate is not directly mentioned in the provided papers, but it can be inferred as a derivative of retinoic acid and retinol, which are extensively studied. Retinoic acid, a metabolite of vitamin A (retinol), plays a crucial role in cell signaling during vertebrate organogenesis, affecting the development of various organs including the eye . Retinol itself is a nonaromatic molecule with a polyprenoid side chain and a carbonyl end group, essential for numerous biological processes such as vision, cellular growth, differentiation, and reproduction . Retinoic acid and its derivatives, including retinol oleate, are likely to share some of these biological roles and chemical properties.

Synthesis Analysis

The synthesis of retinoic acid and its ester derivatives, which would include retinol oleate, has been explored through various chemical reactions. One approach utilizes the Julia sulfone olefination reaction, which is a stereoselective and convergent method, to produce all-(E)-retinoic acid and its ester derivatives . Another method involves a Reformatsky reaction followed by a Horner-Emmons condensation to produce retinoic acid analogs . These synthetic routes could potentially be adapted for the synthesis of retinol oleate.

Molecular Structure Analysis

The molecular structure of retinol oleate would be characterized by the presence of an oleate moiety esterified to retinol. Retinol itself has a structure composed of a cyclohexenyl ring, a polyene chain with conjugated double bonds, and a polar end group . The oleate component would add a long hydrocarbon chain, making the molecule more lipophilic. The exact configuration of the double bonds in the oleate moiety could influence the molecule's biological activity and interaction with enzymes and receptors.

Chemical Reactions Analysis

Retinoic acid and its derivatives undergo various chemical reactions, including autoxidation, which can lead to the formation of epoxides, dioxetanes, and other oxidation products . The presence of olefinic carbons in retinol oleate suggests that it may also be susceptible to similar oxidation reactions. Additionally, retinoic acid can activate an oleate-dependent phospholipase D in the nuclei of neuroblastoma cells, indicating that retinol oleate might interact with specific enzymes in a similar manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of retinol oleate would be influenced by both the retinol and oleate components. Retinol is sensitive to UV irradiation and oxidation due to its conjugated double bonds and carbonyl group . The oleate chain would contribute to the lipophilicity of the molecule, potentially affecting its solubility and stability. The interaction of retinol oleate with binding proteins, such as the retinoic acid-binding protein, could also be significant, as these proteins can influence the distribution and metabolism of retinoids in the body .

Scientific Research Applications

  • Retinol and Skin Conditions :

    • Retinol is commonly used in skincare for aging, acne, and wrinkles. Studies have shown that mead acid, an oleic acid metabolite, can ameliorate skin inflammation and suppress retinol-induced irritant contact dermatitis. This effect is mediated through the peroxisome proliferator-activated receptor alpha pathway, highlighting a potential application in managing retinol's adverse effects on the skin (Saika et al., 2023).
  • Effect on Cell Fusion, Hemolysis, and Mitochondrial Swelling :

    • Retinol and its derivatives, including Retinol Oleate, were studied for their effect on cell fusion, hemolysis of hen erythrocytes, and swelling of rat liver mitochondria. It was found that Retinol Oleate did not induce cell fusion, hemolysis, nor affect mitochondria, highlighting its potential safety in these cellular processes (Goodall et al., 1980).
  • Regulation of Retinol Uptake and Esterification :

    • The uptake and esterification of retinol in different cell lines were found to be influenced by extracellular fatty acids. This indicates that the fatty acid status of cells can significantly determine retinol uptake and esterification, suggesting a key role for Retinol Oleate in these cellular processes (Randolph & Ross, 1991).
  • In Vivo Penetration of Retinol :

    • A study investigating the effect of chemical penetration enhancers on the delivery of trans-retinol into human skin using Raman spectroscopy showed significant differences in retinol delivery based on the type of enhancer used. This research provides insights into the effectiveness of formulations in delivering Retinol Oleate into the skin (Mélot et al., 2009).
  • Fatty Acids and Retinoid Secretion :

    • The pattern of retinoids secreted in human chylomicrons was found to be affected by the types and amounts of fatty acids in meals. This study provides insights into how dietary fats can influence the secretion and form of retinoids like Retinol Oleate (Sauvant et al., 2003).
  • Retinol Derivative for Photodamaged Skin :

    • A newly synthesized photostable retinol derivative showed efficacy in treating photodamaged skin, suggesting potential applications for Retinol Oleate in dermatology (Lee et al., 2006).
  • Plasma Retinoids After Topical Use :

    • Research on the metabolism of retinol after topical application revealed that it does not significantly alter plasma levels of retinoids, indicating the safety profile of topically applied compounds like Retinol Oleate (Sass et al., 1996).

Safety And Hazards

Retinol oleate should be handled carefully to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . It’s important to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Retinoids, including Retinol oleate, have been investigated extensively for their utility in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-TUTABMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021962
Record name Retinol oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retinol oleate

CAS RN

631-88-9
Record name Retinyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinol oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinol oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
S Mahadevan, NI Ayyoub, OA Roels - Journal of Biological Chemistry, 1966 - Elsevier
… The activity of the enzyme was greatest for retinol palmitate, 60% lower for retinol acetate, and 70 to 90% lower for retinol oleate, linoleate, linolenate, stearate, myristate, and laurate. …
Number of citations: 53 www.sciencedirect.com
H Ihara - Clin Chem Enzym Commun, 1997 - cir.nii.ac.jp
Metabolism of retinol oleate in healthy women after vitamin A ingestion | CiNii Research … Metabolism of retinol oleate in healthy women after vitamin A ingestion …
Number of citations: 8 cir.nii.ac.jp
C Eckhoff, JR Bailey, MD Collins, W Slikker Jr… - Toxicology and applied …, 1991 - Elsevier
Retinoid concentrations were analyzed in plasma of nonpregnant female cynomolgus monkeys after oral administration of retinol or retinyl acetate at doses of 2, 10, or 50 mg (as retinol) …
Number of citations: 36 www.sciencedirect.com
H Ihara, N Hashizume, N Hirase… - Journal of nutritional …, 1999 - jstage.jst.go.jp
Because retinyl palmitate was reported to be more stable to oxidation than retinol, we wondered if retinyl palmitate was also more resistant to Photolysis as compared to free alcohol. We …
Number of citations: 42 www.jstage.jst.go.jp
JWA Jansen, MW Haaker, EA Zaal… - Hepatic Stellate Cells …, 2023 - Springer
Retinoids are light-sensitive molecules that are normally detected by UV absorption techniques. Here we describe the identification and quantification of retinyl ester species by high-…
Number of citations: 1 link.springer.com
X Xiao, BS Yeoh, M Vijay-Kumar - Annual review of nutrition, 2017 - annualreviews.org
Lipocalin 2 (Lcn2), an innate immune protein, has emerged as a critical iron regulatory protein during physiological and inflammatory conditions. As a bacteriostatic factor, Lcn2 …
Number of citations: 256 www.annualreviews.org
JE Dvorska, PF Surai - Asian-Australasian Journal of Animal …, 2001 - animbiosci.org
The present study was conducted to assess the dietary effect of T-2 toxin on the antioxidant systems of the liver in growing quail and to comparatively evaluate the protective properties …
Number of citations: 74 www.animbiosci.org
JE Dvorska, PF Surai - ajas.info
I The present study was conducted to assess the dietary effect of T-2 toxin on the antioxidant systems of the liver in growing quail and to comparatively evaluate the protective properties …
Number of citations: 0 www.ajas.info
MQ Abdulkadir, SL Abdulhadi, MK Hadi… - … & Cellular Archives, 2020 - researchgate.net
… by lecithin retinol acyl transferase (LRAT) or acyl-Co acyl transferase (ARAT), which result in the formation of palmitate retinol, as well as other chemical forms, such as retinol oleate, …
Number of citations: 2 www.researchgate.net
F Karadas, P Surai, E Grammenidis… - British Poultry …, 2006 - Taylor & Francis
… It has also been reported that retinol oleate and retinol palmitate concentrations in egg yolk and the liver of 1-d-old quail chick significantly increased as a result of supplementation of …
Number of citations: 40 www.tandfonline.com

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